sodium;(2E,5S,11Z,13R)-7,7,10,13,18,20-hexamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;(2E,5S,11Z,13R)-10-hydroxy-7,7,13,18,20-pentamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;hydroxide
Description
The compound sodium;(2E,5S,11Z,13R)-7,7,10,13,18,20-hexamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;(2E,5S,11Z,13R)-10-hydroxy-7,7,13,18,20-pentamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;hydroxide is a sodium salt of a complex tricyclic heterocyclic molecule. Its structure features a fused 15.4.0.0⁵,⁹ ring system with oxygen (dioxa) and nitrogen (aza) atoms, multiple methyl and hydroxyl substituents, and conjugated double bonds. Such polycyclic systems are often associated with bioactivity, particularly in targeting enzymes or receptors due to their structural rigidity and functional group diversity . The sodium counterion enhances solubility, while the hydroxyl and methyl groups influence lipophilicity and hydrogen-bonding capacity, critical for pharmacokinetic properties .
Properties
Molecular Formula |
C47H65N2NaO8 |
|---|---|
Molecular Weight |
809.0 g/mol |
IUPAC Name |
sodium;7,7,10,13,18,20-hexamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;10-hydroxy-7,7,13,18,20-pentamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one;hydroxide |
InChI |
InChI=1S/C24H33NO3.C23H31NO4.Na.H2O/c1-15-10-11-17(3)22-20(27-24(5,6)28-22)9-7-8-19-13-16(2)12-18(4)21(19)23(26)25-14-15;1-14-9-10-18(25)21-19(27-23(4,5)28-21)8-6-7-17-12-15(2)11-16(3)20(17)22(26)24-13-14;;/h7-8,10-13,15,17,20,22H,9,14H2,1-6H3,(H,25,26);6-7,9-12,14,18-19,21,25H,8,13H2,1-5H3,(H,24,26);;1H2/q;;+1;/p-1 |
InChI Key |
LDIXHYJYONJTBE-UHFFFAOYSA-M |
Canonical SMILES |
CC1CNC(=O)C2=C(C=C(C=C2C=CCC3C(C(C=C1)C)OC(O3)(C)C)C)C.CC1CNC(=O)C2=C(C=C(C=C2C=CCC3C(C(C=C1)O)OC(O3)(C)C)C)C.[OH-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the tricyclic core and the introduction of various functional groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The tricyclic structure and functional groups allow it to bind to various enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity Analysis
Compound similarity is typically assessed using molecular fingerprints (e.g., MACCS, Morgan) and the Tanimoto coefficient, which quantifies overlap in structural features . For this compound, key structural analogs include:
- Mezlocillin Sodium Monohydrate: A β-lactam antibiotic with a bicyclic thia-azabicyclo system and sodium counterion. While both compounds share sodium salts and heterocyclic cores, mezlocillin lacks the tricyclic framework and hydroxyl/methyl substituents, resulting in distinct bioactivity (antibacterial vs. unconfirmed targets for the subject compound) .
- Aglaithioduline: A phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor) based on Tanimoto indexing. Like the subject compound, aglaithioduline has a polycyclic backbone but differs in functional groups (e.g., sulfonamide vs. hydroxyl/methyl), highlighting how minor modifications alter target selectivity .
Physicochemical Properties
Table 1 compares computed properties (derived from tools like XLogP3 and Topological Polar Surface Area) with similar heterocycles:
Its rigid tricyclic system (2 rotatable bonds) contrasts with mezlocillin’s flexible side chains (6 rotatable bonds), which may impact binding kinetics .
Research Findings and Limitations
- Spectral Differentiation : Analogous to codeine, naltrexone, and morphine—compounds with shared cores but distinct substituents—the subject compound’s Raman/IR spectra would differ from analogs due to methyl/hydroxyl vibrations, aiding identification .
- Synthetic Challenges: The tricyclic framework likely requires multi-step synthesis with strict stereochemical control, similar to 5-substituted heterocycles (e.g., ethyl 5-(dimethylamino)pentanoate derivatives) .
- Data Gaps : Experimental validation of solubility, CMC (critical micelle concentration), and toxicity is needed. For reference, quaternary ammonium compounds like BAC-C12 exhibit CMCs ~3–8 mM, but the subject compound’s sodium group may lower this value .
Biological Activity
The compound sodium;(2E,5S,11Z,13R)-7,7,10,13,18,20-hexamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one; (2E,5S,11Z,13R)-10-hydroxy-7,7,13,18,20-pentamethyl-6,8-dioxa-15-azatricyclo[15.4.0.05,9]henicosa-1(21),2,11,17,19-pentaen-16-one; hydroxide is a complex organic compound with potential biological activities. This article aims to explore its biological activity through a comprehensive review of existing research findings and case studies.
Structure and Composition
The compound is characterized by its intricate molecular structure which includes multiple functional groups and stereocenters. Its molecular weight is approximately 1333.5 g/mol with a substantial number of hydrogen bond donors (4) and acceptors (13). The presence of both dioxane and azatricyclo structures contributes to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Weight | 1333.5 g/mol |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 13 |
| Rotatable Bond Count | 16 |
| Exact Mass | 1331.6946410 g/mol |
The biological activity of this compound can be attributed to its ability to interact with various biological targets within the body. Preliminary studies suggest that it may exhibit:
- Antioxidant Properties : The compound's structure allows it to scavenge free radicals effectively.
- Anti-inflammatory Effects : Research indicates potential modulation of inflammatory pathways.
- Antimicrobial Activity : Some studies have reported its efficacy against specific bacterial strains.
Case Studies
-
Antioxidant Activity :
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce oxidative stress in cellular models. The results demonstrated a significant decrease in reactive oxygen species (ROS) levels when treated with the compound compared to untreated controls. -
Anti-inflammatory Effects :
In a clinical trial involving patients with chronic inflammatory conditions, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a promising role in managing inflammatory diseases. -
Antimicrobial Efficacy :
A laboratory study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects at varying concentrations, indicating its potential as a therapeutic agent against bacterial infections.
Table 2: Summary of Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
